Gadolinium trihydroxide
Description
Properties
IUPAC Name |
gadolinium(3+);trihydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLBMDYDXDUJO-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Gd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936979 | |
| Record name | Gadolinium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16469-18-4 | |
| Record name | Gadolinium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium hydroxide (Gd(OH)3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium hydroxide (Gd(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Materials and Reaction Mechanism
The polyol method employs gadolinium chloride hexahydrate (GdCl₃·6H₂O) and sodium hydroxide (NaOH) dissolved in diethylene glycol (DEG), a high-boiling-point solvent that acts as both a reducing agent and stabilizer. The reaction proceeds in two stages:
Synthesis Procedure
-
Solution Preparation :
-
Reflux and Temperature Optimization :
Table 1: Yield and Particle Size of Gd(OH)₃ Synthesized via Polyol Method
| Reflux Temperature (°C) | Mass Yield (mg) | Average Particle Size (nm) | Zeta Potential (mV) |
|---|---|---|---|
| 180 | 84 | 92 ± 14 | -35.2 |
| 185 | 165 | 88 ± 11 | -38.7 |
| 190 | 71 | 105 ± 18 | -32.9 |
-
Optimal Conditions : 185°C yielded the highest mass (165 mg) and smallest particle size (88 nm), attributed to balanced nucleation and growth rates.
-
Morphology : Scanning electron microscopy (SEM) revealed spherical nanoparticles with minimal aggregation.
-
Stability : Zeta potential values (<-30 mV) indicate strong electrostatic repulsion, ensuring colloidal stability.
Challenges:
-
Organic Residues : Thermogravimetric analysis (TGA) detected unreacted DEG (5–8% weight loss at 200–400°C), necessitating additional purification for biomedical use.
-
Size Variability : Higher temperatures (190°C) increased polydispersity due to Ostwald ripening.
Ion Exchange Resin Precipitation Method
Materials and Reaction Setup
This method utilizes gadolinium nitrate (Gd(NO₃)₃) and a basic anion exchange resin (BAER) to precipitate Gd(OH)₃ nanoparticles. The resin exchanges nitrate ions (NO₃⁻) with hydroxyl ions (OH⁻), increasing solution pH and triggering precipitation:
Synthesis Procedure
Table 2: Effect of Aging Time on Gd(OH)₃ Nanoparticle Dimensions
| Aging Time (h) | Longitudinal Size (nm) | Lateral Size (nm) | Crystallinity (XRD) |
|---|---|---|---|
| 12 | 175.0 ± 21 | 33.9 ± 6 | Hexagonal |
| 18 | 198.4 ± 25 | 45.1 ± 8 | Hexagonal |
| 24 | 222.1 ± 30 | 52.3 ± 9 | Hexagonal |
Challenges:
-
Size Control : Prolonged aging (>18 hours) led to anisotropic growth, increasing longitudinal dimensions by 27%.
-
Application Limitations : Low relaxivity limits utility in MRI unless surface-modified with targeting ligands.
Comparative Analysis of Synthesis Methods
Yield and Scalability
Particle Morphology and Purity
Industrial Applicability
Chemical Reactions Analysis
Types of Reactions
Gadolinium trihydroxide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Sodium Hydroxide: Used in the synthesis of this compound from gadolinium(III) nitrate.
Palladium Nanoparticles: Used in hydrogenation reactions where this compound serves as a support.
Major Products Formed
Gadolinium Oxide (Gd₂O₃): Formed upon the decomposition of this compound at high temperatures.
p-Aminophenol: Formed from the hydrogenation of p-nitrophenol using this compound-supported palladium nanoparticles.
Scientific Research Applications
Medical Imaging
Contrast Agents in Magnetic Resonance Imaging (MRI)
Gadolinium compounds are widely used as contrast agents in MRI due to their paramagnetic properties, which enhance the imaging quality. Gadolinium trihydroxide can be utilized in formulations that improve the contrast of MRI scans by shortening T1 relaxation times, allowing for clearer images of soft tissues. The presence of unpaired electrons in gadolinium makes it particularly effective for this purpose .
Nanoparticle Development
Research has shown that this compound nanoparticles can serve as multimodal imaging agents, combining fluorescence and MRI capabilities. These nanoparticles can be engineered for specific targeting in biomedical applications, enhancing the specificity and sensitivity of imaging techniques .
Drug Delivery Systems
Biocompatibility and Non-Cytotoxicity
this compound exhibits potential biocompatibility, making it a candidate for drug delivery systems. Studies indicate that its nanoparticles can encapsulate anti-inflammatory drugs like diclofenac and ibuprofen, improving their therapeutic efficacy while minimizing side effects. The ability to modify the surface properties of these nanoparticles allows for targeted delivery to specific tissues or cells.
Therapeutic Applications
The non-cytotoxic nature of this compound suggests its use in therapies where localized drug delivery is crucial. For instance, it can be employed in treatments requiring controlled release mechanisms, potentially benefiting patients with chronic inflammatory conditions.
Materials Science
Synthesis and Characterization
this compound can be synthesized through various methods, including precipitation from gadolinium salts. Its crystalline structure and stability make it suitable for applications in advanced materials.
Optical Properties and Photonics
The optical properties of gadolinium-based compounds have led to their exploration in photonics and optoelectronics. This compound can be doped with other rare earth elements to create materials with tailored optical characteristics for use in lasers and phosphors .
Summary Table of Applications
| Application Area | Description | Key Properties |
|---|---|---|
| Medical Imaging | Used as a contrast agent in MRI; enhances imaging quality through paramagnetism | Shortens T1 relaxation times |
| Drug Delivery Systems | Encapsulates anti-inflammatory drugs; improves therapeutic efficacy | Non-cytotoxic; biocompatible |
| Materials Science | Synthesized for advanced materials; explored in photonics | High stability; tunable optical properties |
Case Studies
-
MRI Contrast Enhancement
A study demonstrated that this compound-based nanoparticles significantly improved the contrast in MRI imaging compared to traditional agents. The enhanced imaging capability was attributed to the high relaxivity of these nanoparticles, making them suitable for detecting tumors at earlier stages . -
Drug Delivery Efficacy
Research involving the encapsulation of anti-inflammatory drugs within this compound nanoparticles showed a marked increase in bioavailability and reduced systemic side effects compared to free drug administration. This study highlights the potential of these nanoparticles in clinical applications for chronic diseases. -
Optoelectronic Applications
Investigations into doped this compound materials revealed their effectiveness as phosphors in LED technology, showcasing their applicability in energy-efficient lighting solutions .
Mechanism of Action
The mechanism by which gadolinium trihydroxide exerts its effects varies depending on its application:
Comparison with Similar Compounds
Critical Analysis of Research Findings
- Thermal Stability : Al(OH)₃’s low decomposition temperature (200–250°C) limits its high-temperature applications, whereas Gd(OH)₃’s stability (inferred from rare-earth trends) suits biomedical uses.
- Safety: Free Gd³⁺ ions are neurotoxic, necessitating stable formulations (e.g., nanocomposites) to prevent ion leakage . In contrast, Al(OH)₃ is FDA-approved for antacids due to its low toxicity .
- Nanotechnology: Both compounds benefit from microemulsion synthesis to control particle size and prevent agglomeration, though Gd(OH)₃’s applications focus on precision medicine .
Q & A
Basic Research Questions
Q. What synthesis methods are most effective for producing phase-pure Gadolinium trihydroxide, and how do reaction parameters influence crystallinity?
- Methodology :
- Hydrothermal synthesis : Optimize temperature (120–200°C), pH (8–12), and reaction time (12–48 hours) to control crystallite size and avoid amorphous byproducts .
- Precipitation methods : Use gadolinium nitrate solutions with NaOH/NH₃·H₂O as precipitating agents. Monitor aging time to stabilize the trihydroxide phase .
- Validation : Confirm phase purity via XRD (match peaks to JCPDS 83-2034) and rule out carbonate contamination using FTIR (absence of νCO₃²⁻ bands at ~1450 cm⁻¹) .
Q. Which characterization techniques are critical for verifying the structural and chemical properties of Gd(OH)₃?
- Methodology :
- XRD : Identify crystal phases and quantify amorphous content using Rietveld refinement .
- TEM/HRTEM : Resolve nanoscale morphology and lattice fringes (e.g., d-spacing ~0.28 nm for (101) planes) .
- Thermogravimetric Analysis (TGA) : Track dehydration behavior (weight loss ~15–20% at 200–400°C corresponds to OH⁻ loss) .
Q. How does environmental exposure (e.g., humidity, temperature) affect the stability of Gd(OH)₃?
- Methodology :
- Accelerated aging tests : Expose samples to controlled humidity (30–90% RH) and temperature (25–60°C) for 1–4 weeks. Monitor phase transitions via in-situ XRD .
- Surface analysis : Use XPS to detect hydroxylation or carbonate layer formation after exposure .
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict the electronic structure and catalytic activity of Gd(OH)₃?
- Methodology :
- Band structure calculations : Use DFT with Hubbard-U correction (U = 6–8 eV for Gd 4f orbitals) to model bandgap and defect states .
- Reactivity simulations : Analyze adsorption energies of H₂O or CO₂ on (001) surfaces to assess photocatalytic potential .
- Validation : Correlate computational results with experimental UV-Vis spectra and photoelectrochemical measurements .
Q. What experimental strategies resolve contradictions in reported magnetic properties of Gd(OH)₃?
- Methodology :
- Synthesis standardization : Compare samples synthesized under identical conditions (pH, temperature) to isolate variables .
- Magnetic measurements : Use SQUID magnetometry to differentiate intrinsic paramagnetism from impurity-driven ferromagnetism. Apply field-cooled/zero-field-cooled protocols .
- Data triangulation : Cross-reference magnetic data with XRD and XPS to rule out secondary phases (e.g., GdOOH or Gd₂O₃) .
Q. How can mechanistic studies elucidate the role of Gd(OH)₃ in catalytic or biomedical applications?
- Methodology :
- In-situ spectroscopy : Monitor reaction intermediates during catalytic CO oxidation using operando FTIR .
- Surface modification : Functionalize Gd(OH)₃ with polymers (e.g., PEG) and assess colloidal stability via DLS and zeta potential measurements .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing discrepancies in Gd(OH)₃ synthesis yields?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between pH, temperature, and precursor concentration .
- Error analysis : Use ANOVA to identify significant variables and calculate confidence intervals for reproducibility .
Q. How should researchers document experimental protocols to ensure reproducibility?
- Guidelines :
- Detailed metadata : Report exact reagent sources, equipment calibration details, and environmental conditions (e.g., humidity during drying) .
- Supporting information : Provide raw XRD/TGA data and computational input files in open-access repositories .
Tables for Comparative Analysis
| Synthesis Method | Temperature Range (°C) | Key Outcome | Common Contaminants |
|---|---|---|---|
| Hydrothermal | 120–200 | High crystallinity, uniform morphology | GdOOH, amorphous phases |
| Precipitation (NaOH) | 25–80 | Rapid synthesis, moderate yield | Carbonates |
| Sol-Gel | 60–100 | Nanoparticles, tunable porosity | Residual organics |
Adapted from methodologies in
| Characterization Technique | Key Metric | Application to Gd(OH)₃ |
|---|---|---|
| XRD | Phase identification | Distinguish Gd(OH)₃ from GdOOH/Gd₂O₃ |
| FTIR | Hydroxyl/carbonate detection | Confirm OH⁻ bonding and purity |
| XPS | Surface oxidation states | Detect Gd³⁺ and adsorbed species |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
